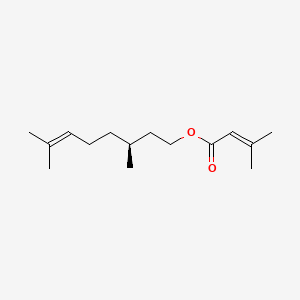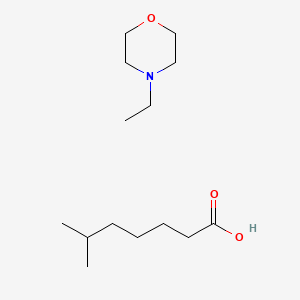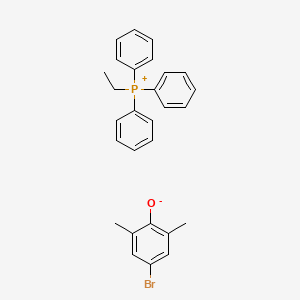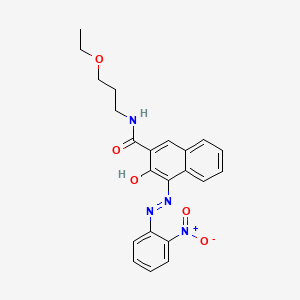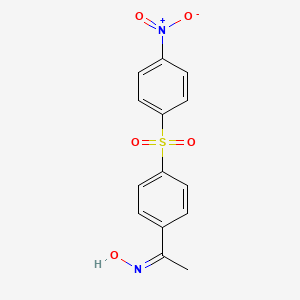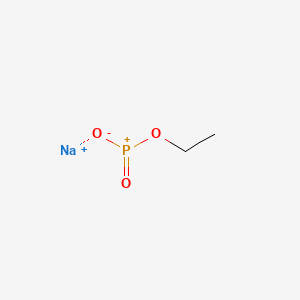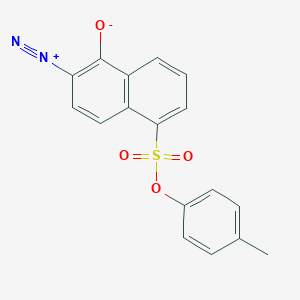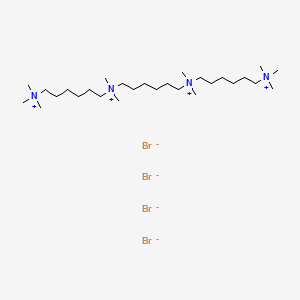
N,N,N',N'-Tetramethyl-N,N'-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide: is a quaternary ammonium compound. It is known for its unique structure, which includes multiple ammonium groups, making it highly soluble in water and useful in various applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexamethylenediamine and trimethylamine.
Quaternization Reaction: The primary step involves the quaternization of hexamethylenediamine with trimethylamine in the presence of a suitable solvent, such as methanol or ethanol. This reaction is typically carried out under reflux conditions to ensure complete quaternization.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide follows similar steps but on a larger scale. The process involves:
Bulk Quaternization: Large-scale quaternization reactions are conducted in industrial reactors with precise control over temperature and pressure to ensure consistent product quality.
Automated Purification: Advanced purification techniques, such as continuous chromatography, are employed to achieve high purity levels efficiently.
Quality Control: Stringent quality control measures are implemented to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell biology for its ability to disrupt cell membranes, making it useful in studies involving cell lysis and membrane permeability.
Industry: The compound is used in the production of antimicrobial agents, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide involves its interaction with cell membranes and other molecular targets. The quaternary ammonium groups in the compound can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, the compound can form complexes with various biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar quaternary ammonium groups but a different overall structure.
Hexamethylenetetramine: Another compound with multiple ammonium groups, used in different applications.
Tetramethylammonium Bromide: A simpler quaternary ammonium compound with fewer ammonium groups.
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(6-(trimethylammonio)hexyl)-1,6-hexanediaminium tetrabromide is unique due to its multiple quaternary ammonium groups and long alkyl chains, which confer distinct properties such as high solubility in water and the ability to form stable complexes with various molecules. These characteristics make it particularly valuable in applications requiring strong interactions with cell membranes and other biomolecules.
Eigenschaften
CAS-Nummer |
107717-05-5 |
|---|---|
Molekularformel |
C28H66Br4N4 |
Molekulargewicht |
778.5 g/mol |
IUPAC-Name |
6-[dimethyl-[6-(trimethylazaniumyl)hexyl]azaniumyl]hexyl-dimethyl-[6-(trimethylazaniumyl)hexyl]azanium;tetrabromide |
InChI |
InChI=1S/C28H66N4.4BrH/c1-29(2,3)23-17-11-13-19-25-31(7,8)27-21-15-16-22-28-32(9,10)26-20-14-12-18-24-30(4,5)6;;;;/h11-28H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
KLDYTYBXMONFMS-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


